Synthesis Yield: Documented 96% Yield for N-Sulfonylation of Indoline
The synthesis of 1-(Methylsulfonyl)indoline from unsubstituted indoline using methanesulfonyl chloride and pyridine is a robust and high-yielding transformation. A published patent procedure details the reaction of indoline with methanesulfonyl chloride in pyridine at room temperature overnight, yielding the target sulfonamide in 96% yield . This established protocol ensures efficient procurement for multi-step syntheses.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 96% yield (3.05 g product from 2 g indoline) |
| Comparator Or Baseline | Indoline (starting material) |
| Quantified Difference | Not applicable; this is the yield of the target compound from the parent. |
| Conditions | Reaction: Indoline + methanesulfonyl chloride in pyridine, stirred at RT overnight. Workup: evaporation, extraction with ethyl acetate, washed with 1N HCl, water, brine . |
Why This Matters
A high, reproducible synthetic yield provides confidence in cost-effective procurement and scalable synthesis, reducing the time and material cost for accessing this building block compared to less optimized routes.
